
1,1,3-Triphenyl-2,3-dihydro-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Triphenyl-2,3-dihydro-1H-isoindole is a heterocyclic compound that belongs to the isoindole family It is characterized by its unique structure, which includes three phenyl groups attached to the isoindole core
準備方法
Synthetic Routes and Reaction Conditions
1,1,3-Triphenyl-2,3-dihydro-1H-isoindole can be synthesized through several methods. One notable method involves the reaction of benzophenone with 2,2,4,4,6,6-hexakis-(2,2,2-trifluoroethoxy)-1,3,5,2,4,6-triazatriphosphorin. This reaction yields 1,1,3-triphenyl-1H-isoindole as the main product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques. These methods may include the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the desired product’s quality and yield.
化学反応の分析
Types of Reactions
1,1,3-Triphenyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives with different properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the phenyl rings.
科学的研究の応用
1,1,3-Triphenyl-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Medicine: Research into its medicinal properties could lead to new therapeutic agents.
作用機序
The mechanism of action of 1,1,3-triphenyl-2,3-dihydro-1H-isoindole involves its interaction with various molecular targets. The compound’s structure allows it to engage in multiple types of chemical interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
類似化合物との比較
Similar Compounds
1H-Isoindole-1,3(2H)-dione:
2,3-Dihydro-1H-indole:
Uniqueness
1,1,3-Triphenyl-2,3-dihydro-1H-isoindole is unique due to the presence of three phenyl groups, which significantly influence its chemical properties and potential applications. These phenyl groups can enhance the compound’s stability, reactivity, and ability to interact with other molecules, making it a valuable compound in various research fields.
特性
CAS番号 |
104134-81-8 |
|---|---|
分子式 |
C26H21N |
分子量 |
347.4 g/mol |
IUPAC名 |
1,3,3-triphenyl-1,2-dihydroisoindole |
InChI |
InChI=1S/C26H21N/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(27-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25,27H |
InChIキー |
TVXMFVZWKLCKHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(N2)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


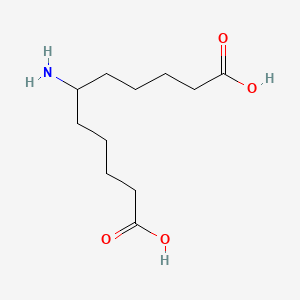
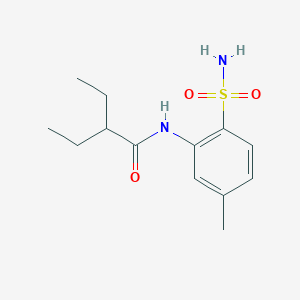
![2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14343700.png)
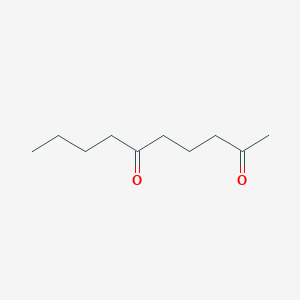
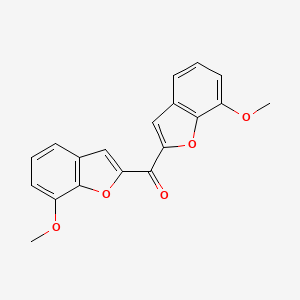
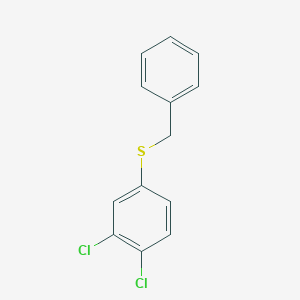

![2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol](/img/structure/B14343727.png)
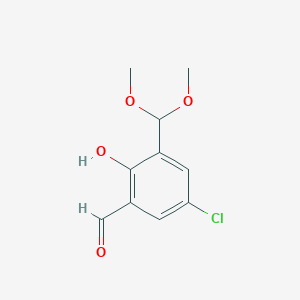
![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)
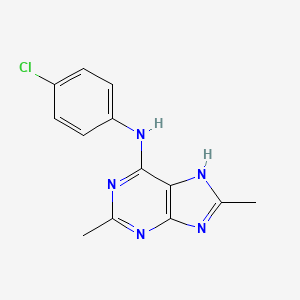

![2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid](/img/structure/B14343755.png)
![1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]tellanylethanone](/img/structure/B14343765.png)
